![molecular formula C14H23NO2 B2699203 Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate CAS No. 2248374-74-3](/img/structure/B2699203.png)
Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate
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Description
Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate is a compound that incorporates valuable saturated bicyclic structures . These structures, specifically bicyclo[2.1.1]hexanes, are playing an increasingly important role in the development of bio-active compounds .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as this compound, is based on the use of photochemistry . This strategy involves accessing new building blocks via [2+2] cycloaddition .Molecular Structure Analysis
The molecular structure of this compound is characterized by its bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure . This structure is still underexplored from a synthetic accessibility point of view .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a [2+2] cycloaddition . This reaction is part of a modular approach that allows for the derivation of the system with numerous transformations .Future Directions
properties
IUPAC Name |
ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-17-13(16)12-10-5-6-14(12,8-10)11-4-3-7-15-9-11/h10-12,15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGZHUADZVFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1(C2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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